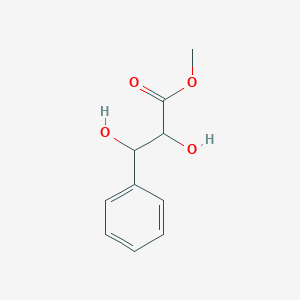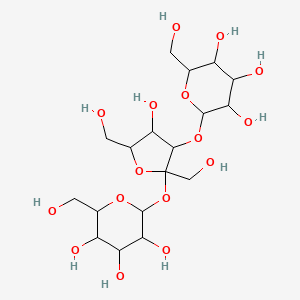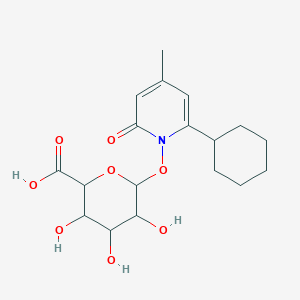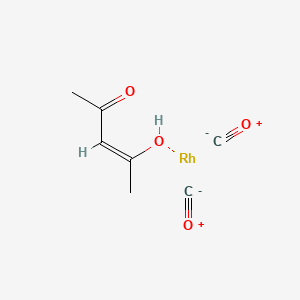![molecular formula C12H21N3O6 B13389152 2-Amino-5-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13389152.png)
2-Amino-5-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-Glutamyl-valyl-glycine is a tripeptide composed of gamma-glutamyl, valyl, and glycine residues. It is known for its role as a kokumi substance, which enhances the flavor of foods by adding richness, mouthfulness, and continuity without having a distinct taste of its own . This compound is a potent agonist of the calcium-sensing receptor (CaSR), which is involved in various physiological processes .
準備方法
Synthetic Routes and Reaction Conditions: Gamma-Glutamyl-valyl-glycine can be synthesized through chemical and enzymatic methods. One common synthetic route involves the reaction between valyl-glycine and a gamma-glutamyl group donor in the presence of gamma-glutamyl transferase (GGT) . The reaction conditions typically include an aqueous medium and a controlled pH to facilitate the enzymatic activity .
Industrial Production Methods: In industrial settings, gamma-Glutamyl-valyl-glycine is often produced using fermentation processes involving microorganisms such as Saccharomyces cerevisiae . The production involves cultivating the yeast in a minimal synthetic medium, where the tripeptide is formed through multiple biosynthetic pathways . The peptide can then be extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions: Gamma-Glutamyl-valyl-glycine undergoes various biochemical reactions, primarily involving hydrolysis and transpeptidation. These reactions are catalyzed by enzymes such as gamma-glutamyltranspeptidase (GGT) .
Common Reagents and Conditions: The hydrolysis of gamma-Glutamyl-valyl-glycine typically requires water and the presence of GGT . Transpeptidation reactions involve the transfer of the gamma-glutamyl group to other amino acids or peptides, facilitated by GGT under physiological conditions .
Major Products: The major products formed from these reactions include gamma-glutamyl derivatives and free amino acids . For example, the hydrolysis of gamma-Glutamyl-valyl-glycine can yield gamma-glutamyl and valyl-glycine residues .
科学的研究の応用
Gamma-Glutamyl-valyl-glycine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and the food industry. In chemistry, it is used as a model compound to study peptide synthesis and enzymatic reactions . In biology, it is investigated for its role in cellular processes and signaling pathways . In medicine, gamma-Glutamyl-valyl-glycine is explored for its potential therapeutic effects, particularly in enhancing the flavor of medicinal foods and supplements . In the food industry, it is used as a flavor enhancer to improve the sensory characteristics of various food products .
作用機序
Gamma-Glutamyl-valyl-glycine exerts its effects primarily through its interaction with the calcium-sensing receptor (CaSR) . As a potent agonist of CaSR, it enhances the perception of umami, fat, and sweet taste solutions at low concentrations . The activation of CaSR by gamma-Glutamyl-valyl-glycine leads to increased preferences for certain taste solutions, which is believed to occur in the oral cavity . The molecular pathways involved include the modulation of taste nerve responses and the enhancement of sensory attributes such as mouthfulness and continuity .
類似化合物との比較
Gamma-Glutamyl-valyl-glycine is similar to other gamma-glutamyl peptides, such as gamma-glutamyl-cysteinyl-glycine (glutathione) and gamma-glutamyl-valine . it is unique in its potent kokumi activity and its ability to enhance multiple taste sensations without having a distinct taste of its own . Other similar compounds include gamma-glutamyl-alanine and gamma-glutamyl-cysteine, which also activate CaSR but with varying degrees of potency .
List of Similar Compounds:- Gamma-glutamyl-cysteinyl-glycine (glutathione)
- Gamma-glutamyl-valine
- Gamma-glutamyl-alanine
- Gamma-glutamyl-cysteine
特性
分子式 |
C12H21N3O6 |
|---|---|
分子量 |
303.31 g/mol |
IUPAC名 |
2-amino-5-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21N3O6/c1-6(2)10(11(19)14-5-9(17)18)15-8(16)4-3-7(13)12(20)21/h6-7,10H,3-5,13H2,1-2H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21) |
InChIキー |
HJXBLWNEFLKSSL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone](/img/structure/B13389088.png)

![N-[N-[2-benzyl-3-phenyl-2-(1,3,6-triphenylcarbazol-9-yl)pent-3-enyl]-C-phenylcarbonimidoyl]-N'-methylbenzenecarboximidamide](/img/structure/B13389094.png)
![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B13389097.png)


![[3-nitro-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B13389118.png)


![rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea](/img/structure/B13389141.png)



